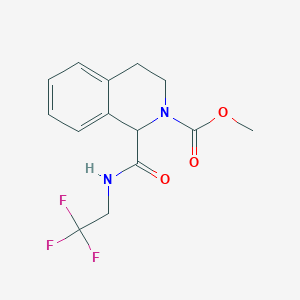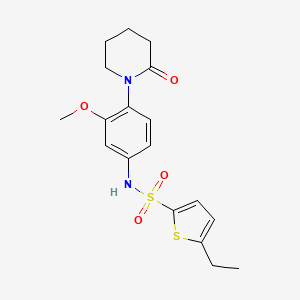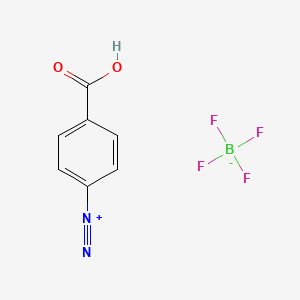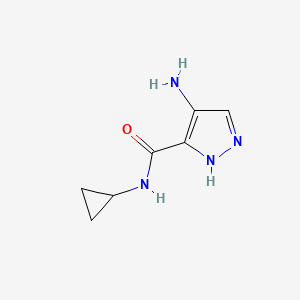
methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H15F3N2O3 and its molecular weight is 316.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The scientific research into methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate primarily focuses on its synthesis and applications in creating complex organic molecules. For instance, the Heck reaction has been utilized for synthesizing 1-alkoxyisoquinoline-3-carboxylic acid esters, showcasing the compound's relevance in producing ester derivatives which are critical intermediates in organic synthesis (Ture et al., 2011). This method leverages the cyclization of the methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product, underlining the compound's potential in facilitating complex organic reactions.
Catalytic Functionalization
Research also delves into catalytic functionalization to produce isoquinoline derivatives, which are significant in pharmaceutical chemistry. For example, Ru-catalyzed C-H functionalization of phenylglycine derivatives has been explored to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This process demonstrates the compound's utility in C-H/N-H oxidative coupling, highlighting its versatility in synthesizing heterocyclic compounds with potential biological activities (Ruiz et al., 2017).
Novel Synthesis Approaches
Innovative synthesis approaches for isoquinoline derivatives indicate the compound's role in developing new synthetic methodologies. A new synthesis of isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes has been described, offering a general method to prepare methyl isoquinoline-3-carboxylates. This approach allows for the preparation of isoquinolines having electron-withdrawing groups on the benzene ring, showcasing the compound's adaptability in synthesizing structurally diverse isoquinolines (Hiebl et al., 1999).
Photochemical Synthesis
Explorations into photochemically assisted introduction of benzyl units into isoquinolines using benzyltrifluoroborates highlight an innovative application of the compound. This method permits straightforward synthesis of benzylisoquinoline alkaloid skeletons, underscoring the compound's significance in creating complex natural product-like structures (Nishigaichi et al., 2016).
Propiedades
IUPAC Name |
methyl 1-(2,2,2-trifluoroethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-22-13(21)19-7-6-9-4-2-3-5-10(9)11(19)12(20)18-8-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVZAWYKITVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)

![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680408.png)
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)
![methyl 4-[2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2680411.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2680415.png)

![5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2680417.png)
![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![3-(2,5-dimethylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2680422.png)
![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)
